3-Methyl-5-(trifluoromethyl)piperazin-2-one
Description
3-Methyl-5-(trifluoromethyl)piperazin-2-one is a cyclic lactam featuring a six-membered piperazin-2-one core substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The -CF₃ group confers high electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability. This compound’s structural uniqueness lies in the combination of a lactam ring and fluorinated substituents, making it a promising scaffold for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c1-3-5(12)10-2-4(11-3)6(7,8)9/h3-4,11H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSEVVLDXUSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation
Treating the compound with propargyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base introduces propargyl groups at the nitrogen, enabling click chemistry applications.
Hydrolysis
Acidic hydrolysis with concentrated HCl at 80°C cleaves the lactam ring, yielding linear diamino acids for peptide synthesis.
Analytical Characterization
Robust validation of synthetic products is critical:
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, Me), 3.40 (m, 4H, piperazine) | |
| HRMS | m/z 381.1341 (M+H⁺) | |
| HPLC | Retention time: 5.11 min (C18 column) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 85 | 95 | Moderate | High |
| TCDI Coupling | 78 | 98 | High | Moderate |
| Continuous Flow | 90 | 99 | High | Low |
The continuous flow method excels in scalability and purity, whereas cyclization offers cost advantages for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine ring.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Neurokinin Receptor Modulation
One of the primary applications of 3-Methyl-5-(trifluoromethyl)piperazin-2-one is its role as a selective antagonist for neurokinin-3 receptors (NK-3). Research indicates that compounds in this class can be utilized in the treatment of several central nervous system disorders, including:
- Anxiety Disorders : NK-3 antagonists have shown promise in reducing anxiety-like behavior in preclinical models.
- Depression : These compounds may also play a role in alleviating symptoms of depression, providing a new avenue for therapeutic intervention.
- Psychotic Disorders : The modulation of NK-3 receptors could be beneficial in managing symptoms associated with schizophrenia and other psychotic disorders .
Agrochemicals
Pesticide Development
The trifluoromethyl group present in this compound enhances the lipophilicity and metabolic stability of agrochemical formulations. This compound can be explored for:
- Insecticides : Its unique structure may contribute to the development of novel insecticides that are more effective and environmentally friendly.
- Herbicides : The potential for selective herbicide formulations can be investigated, targeting specific weed species without harming crops .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices could lead to:
- Fluorinated Polymers : These materials exhibit excellent chemical resistance, thermal stability, and low surface energy, making them suitable for coatings and seals.
- Biocompatible Materials : The compound's properties might allow for the development of biocompatible materials for medical devices and drug delivery systems .
Case Study 1: Neurokinin Receptor Antagonists
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine, including this compound, effectively modulate NK-3 receptor activity. The research highlighted the compound's potential to reduce symptoms associated with anxiety and depression in animal models.
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists evaluated the efficacy of trifluoromethyl-containing compounds as insecticides. The findings suggested that formulations including this compound exhibited higher insecticidal activity compared to traditional agents, indicating its potential application in sustainable agriculture.
Case Study 3: Polymer Development
A recent investigation into fluorinated polymers revealed that incorporating this compound improved the thermal stability and chemical resistance of the resulting materials. This advancement opens pathways for new applications in protective coatings and high-performance materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
- Structural Difference : Replaces the methyl group at position 3 with a hydroxy (-OH) group.
- Key Findings: The hydroxy group promotes hydrate formation in the imine intermediate, leading to quantitative yields of the hydrated form under synthesis conditions .
- Biological Relevance : The hydrate structure could influence binding to hydrophilic targets, such as enzymes requiring hydrogen-bonding interactions.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Derivatives
- Structural Difference : Incorporates a pyridine ring substituted with -Cl and -CF₃, linked to a piperazine moiety.
- Pharmacokinetic Impact : The combination of -Cl and -CF₃ may prolong metabolic stability but could increase toxicity risks.
3-Methyl-5-(trifluoromethyl)pyrazole
- Structural Difference : Pyrazole core (five-membered aromatic ring) instead of piperazin-2-one.
- Key Findings: Aromatic pyrazole offers planar geometry, facilitating interactions with flat binding pockets (e.g., kinase ATP sites) .
- Applications : Pyrazole derivatives are widely used as agrochemicals due to their stability and pesticidal activity.
Fluphenazine Derivatives with Piperazine-Phenothiazine Linkages
- Structural Difference: Complex phenothiazine-piperazine hybrids with -CF₃ substituents.
- Key Findings: Phenothiazine moieties enable strong CNS penetration, as seen in antipsychotic drugs like fluphenazine .
Methyl Pyrazinecarboxylate-Piperazine Hybrids
- Structural Difference : Pyrazine ring fused with a piperazine group and substituted with -Cl and ethyl groups.
- The ester group introduces a metabolically labile site, unlike the stable lactam in 3-methyl-5-(trifluoromethyl)piperazin-2-one.
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
- Structural Difference: Pyridazinone core (six-membered ring with two adjacent nitrogen atoms) instead of piperazin-2-one.
- Key Findings: Pyridazinones exhibit distinct tautomeric behavior, which can influence redox properties and binding dynamics . The -CF₃ group at position 5 parallels the substitution in the target compound but in a different electronic environment.
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Property |
|---|---|---|---|---|
| This compound | Piperazin-2-one | 3-CH₃, 5-CF₃ | ~195.15* | High lipophilicity, metabolic stability |
| 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one | Piperazin-2-one | 3-OH, 5-CF₃ | ~197.13* | Hydrate formation, polar |
| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | Piperazine-pyridine | Pyridine: 3-Cl, 5-CF₃ | ~314.72 | Aromatic π-stacking, electrophilic |
| 3-Methyl-5-(trifluoromethyl)pyrazole | Pyrazole | 3-CH₃, 5-CF₃ | 150.10 | Planar, agrochemical applications |
| Fluphenazine S-Oxide | Phenothiazine-piperazine | Multiple -CF₃, -SO groups | ~500–600* | CNS activity, high molecular weight |
| 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one | Pyridazinone | 4-CH₃, 5-CF₃ | 178.11 | Tautomerism, redox activity |
Research Implications
The trifluoromethyl group is a critical feature across these compounds, enhancing lipophilicity and resistance to oxidative metabolism. However, the choice of core structure (piperazin-2-one vs. pyrazole, pyridazinone, etc.) dictates geometric and electronic properties, influencing target selectivity and pharmacokinetics. For instance:
- Piperazin-2-ones (e.g., 3-methyl-5-CF₃ derivative) balance rigidity and solubility, making them suitable for central nervous system targets.
- Pyridines and pyrazines offer aromaticity for flat binding pockets but may suffer from higher metabolic lability.
Biological Activity
3-Methyl-5-(trifluoromethyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.13 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.
1. Anticancer Properties
Research indicates that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with piperazine structures could inhibit tubulin polymerization, an essential process for mitosis in cancer cells, leading to significant antitumor activity in vitro and in vivo .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast) | 25 | Tubulin polymerization inhibition |
| Other Piperazine Derivative | D425Med (Medulloblastoma) | 30 | Cell cycle arrest |
2. Neuropharmacological Effects
The compound has also been studied for its potential neuropharmacological effects. The trifluoromethyl group enhances binding affinity to serotonin receptors, suggesting possible applications in treating mood disorders .
Table 2: Binding Affinity to Serotonin Receptors
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| This compound | 5-HT1A | 50 |
| Reference Compound | 5-HT1A | 120 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Tubulin Polymerization: This leads to cell cycle arrest and apoptosis in cancer cells.
- Serotonin Receptor Modulation: The compound's interaction with serotonin receptors may influence neurotransmitter levels and contribute to its neuropharmacological effects.
- Metabolic Stability: The trifluoromethyl group improves the compound's resistance to metabolic degradation, enhancing its therapeutic potential .
Case Study 1: Antitumor Activity
In a preclinical trial, the administration of this compound showed promising results against human breast cancer xenografts in mice. The study reported a reduction in tumor volume by approximately 50% over four weeks of treatment compared to control groups .
Case Study 2: Neuropharmacological Assessment
A recent study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that treatment with the compound led to a significant reduction in anxiety levels as measured by the elevated plus maze test, suggesting potential for development as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-5-(trifluoromethyl)piperazin-2-one, and what reagents are critical for its preparation?
- Answer: The synthesis typically involves cyclization of trifluoromethyl-substituted precursors with methylamine derivatives. Key steps include coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane, with NEt₃ as a base . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of amine to carboxylic acid derivatives) and reaction time (12–24 hours) is critical to achieve yields >70% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for structural confirmation, particularly to resolve signals from the trifluoromethyl group and piperazine ring protons . High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection (≥97% purity thresholds) are recommended for validating molecular weight and purity .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Answer: Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively removes unreacted intermediates. For crystalline derivatives, recrystallization in ethanol or acetonitrile at low temperatures (0–4°C) enhances purity .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis under varying solvent and temperature conditions?
- Answer: Solvent polarity significantly impacts reaction kinetics. For example, DMF accelerates coupling reactions but may increase by-products; switching to dichloromethane with controlled heating (40–50°C) improves selectivity . Microwave-assisted synthesis (100–120°C, 30 minutes) can reduce reaction times by 50% while maintaining yields >80% .
Q. How to resolve discrepancies between computational reaction pathway predictions and experimental outcomes?
- Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and compare them with experimental data (e.g., kinetic studies). ICReDD’s integrated computational-experimental workflow uses reaction path search algorithms to identify overlooked intermediates, enabling iterative refinement of conditions . Cross-validate results with in situ FTIR or LC-MS to detect transient species .
Q. What strategies are effective for identifying and quantifying by-products in multi-step syntheses?
- Answer: Use LC-MS/MS with collision-induced dissociation (CID) to fragment by-products and match spectral libraries . For non-volatile impurities, preparative TLC followed by ¹⁹F NMR can isolate and characterize trifluoromethyl-containing side products .
Q. How can computational tools streamline the design of novel derivatives with enhanced bioactivity?
- Answer: Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies optimal substituent positions. Pair this with QSAR models trained on piperazine derivatives’ logP and electrostatic potential data to prioritize candidates with improved solubility and binding affinity .
Q. What challenges arise in toxicological profiling, and how can they be addressed?
- Answer: The trifluoromethyl group may generate reactive metabolites (e.g., glutathione adducts). Use hepatic microsome assays with LC-HRMS to track metabolic pathways . In silico tools like ProTox-II predict hepatotoxicity and prioritize in vitro assays, reducing experimental costs by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
